N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide is a complex organic compound that features a thiazole ring, an adamantyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide typically involves multiple steps. One common approach includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The adamantyl group is introduced via alkylation reactions, and the final benzamide structure is achieved through amidation reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzamide moiety can produce primary amines .
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-adamantyl)-1,2,3-thiadiazole
- 4-(1-adamantyl)-2-methyl-thiazole
- 4,5-diphenyl-1,2,3-thiadiazole
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide is unique due to its combination of a thiazole ring, an adamantyl group, and a benzamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(3,4-dimethylphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-18-3-8-25(9-19(18)2)33-16-20-4-6-24(7-5-20)27(32)31-28-30-26(17-34-28)29-13-21-10-22(14-29)12-23(11-21)15-29/h3-9,17,21-23H,10-16H2,1-2H3,(H,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFDDWRMBKSPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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